molecular formula C15H20N2O2 B13314709 N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B13314709
M. Wt: 260.33 g/mol
InChI Key: MJPRNJUKTBMCKR-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that features a tetrahydroisoquinoline core linked to an oxan-4-yl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized via Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The oxan-4-yl group can be introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structural features and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)-2-(4-propoxyazepan-1-yl)acetamide
  • N-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N-(oxan-4-yl)prop-2-enamide

Uniqueness

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific combination of the tetrahydroisoquinoline core, oxan-4-yl group, and carboxamide functional group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C15H20N2O2/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14/h1-4,13-14,16H,5-10H2,(H,17,18)

InChI Key

MJPRNJUKTBMCKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2

Origin of Product

United States

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